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Introduction

The p-Anisidine value (p-AV) is a critical measure of the secondary oxidation of edible oils and

fats. While the peroxide value (PV) indicates primary oxidation products (hydroperoxides), the

p-AV quantifies the level of aldehydes, principally 2-alkenals and 2,4-dienals, which are formed

from the decomposition of hydroperoxides.[1][2] These secondary oxidation products are

significant contributors to the rancid flavor and odor of deteriorated oils and fats.[3] Therefore,

the p-AV provides insight into the oxidative history of an oil and is a valuable indicator of its

overall quality and shelf-life.[4] This analysis is applicable to all animal and vegetable fats and

oils.[5]

This document provides a detailed protocol for the determination of the p-Anisidine value,

based on internationally recognized methods such as AOCS Official Method Cd 18-90, ISO

6885, and IUPAC method 2.504.[1][6][7]

Principle of the Method
The determination of the p-Anisidine value is based on the reaction of aldehydes present in

the oil or fat sample with p-anisidine (4-methoxy aniline).[8] The oil or fat is first dissolved in a

solvent, typically isooctane. An aliquot of this solution is then reacted with a solution of p-
anisidine in glacial acetic acid. The aldehyde groups in the sample react with the p-anisidine
to form a yellowish Schiff base.[3] The intensity of the color produced is proportional to the

amount of aldehydes present and is measured spectrophotometrically at 350 nm.[6] The p-
Anisidine value is calculated from the increase in absorbance.[1]
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Data Presentation
The p-Anisidine value is a dimensionless quantity. A lower p-AV indicates better quality oil.[9]

The acceptable limits for p-AV can vary depending on the type of oil and its intended use. For

instance, refined oils are expected to have a p-AV of less than 5.[2] For fish oils, a p-AV lower

than 30 is often required, while other sectors may mandate a value of less than 10.[8]

Table 1: Typical p-Anisidine Values for Various Edible Oils

Oil Type Condition
Typical p-Anisidine Value
(p-AV)

Canola Oil Fresh < 5[10]

Canola Oil After Frying > 6[11]

Sunflower Oil Fresh 1.88[12]

Sunflower Oil After 96h heating 349.43[12]

Corn Oil Fresh 3.14[12]

Corn Oil After 96h heating 335.57[12]

Soybean Oil Fresh 3.52[12]

Soybean Oil After 96h heating 351.78[12]

Peanut Oil Fresh 4.81[12]

Peanut Oil After 96h heating 251.35[12]

Olive Oil Fresh 8.81[12]

Olive Oil After 96h heating 177.49[12]

Fish Oil Unflavored
Median of 7.45, with an upper

limit of 20 being a standard[13]

Mustard Oil Fresh 1.01 - 1.82[14]

Mustard Oil After Frying 1.62 - 2.82[14]
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Experimental Protocol
This protocol is harmonized from the AOCS Cd 18-90 and ISO 6885 standards.

1. Apparatus

Spectrophotometer, capable of measurements at 350 nm.

Matched glass cuvettes with a 1.00 cm path length.

Volumetric flasks, 25 mL, Class A.

Pipettes, 1 mL and 5 mL, Class A, or calibrated automatic pipettes.

Test tubes with stoppers or screw caps, 10 mL minimum capacity.

2. Reagents

Isooctane (2,2,4-trimethylpentane): Analytical grade, with an absorbance not exceeding 0.01

against distilled water at 350 nm.

Glacial Acetic Acid: Analytical grade.

p-Anisidine (4-methoxyaniline): Analytical reagent grade, cream-colored crystals.

Storage and Handling: p-Anisidine is toxic and should be handled with care, avoiding

contact with skin.[1] Store in a dark bottle at 0-4°C.[6] Discard if it shows significant

darkening.

Purification of p-Anisidine (if necessary): If the reagent is discolored, it can be purified.

Dissolve 4.0 g of p-anisidine in 100 mL of water at 75°C. Add 0.2 g of sodium sulfite and

2.0 g of activated carbon. Stir for 5 minutes and filter. Cool the filtrate to 0°C for at least 4

hours. Filter the recrystallized p-anisidine, wash with a small amount of ice-cold water,

and dry in a vacuum desiccator.[1][6]

p-Anisidine Reagent Solution (0.25% w/v): Dissolve 0.250 g of p-anisidine in glacial acetic

acid in a 100 mL volumetric flask and dilute to the mark with glacial acetic acid. This solution

should be prepared fresh daily and protected from light.
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3. Procedure

3.1. Sample Preparation

Ensure the oil or fat sample is clear and dry. If it is solid, gently melt it at a low temperature. If

it contains suspended matter, filter it.

Accurately weigh an appropriate amount of the sample (typically 0.5 g to 4.0 g, depending on

the expected p-AV) into a 25 mL volumetric flask.

Dissolve the sample in isooctane and dilute to the 25 mL mark. Mix thoroughly.

3.2. Spectrophotometric Measurement

Absorbance of the Oil Solution (Ab):

Fill a cuvette with the isooctane solution of the sample.

Fill a reference cuvette with isooctane.

Measure the absorbance (Ab) of the sample solution at 350 nm against the isooctane

blank.[6]

Absorbance of the Reacted Solution (As):

Pipette 5 mL of the sample solution into a test tube.

Pipette 5 mL of isooctane into a second test tube (this will be the blank).

To each test tube, add exactly 1 mL of the p-anisidine reagent solution.

Stopper the test tubes, shake well, and store in the dark.[1][6]

After exactly 10 minutes, measure the absorbance (As) of the sample solution (from the

first test tube) at 350 nm, using the solution from the second test tube (the blank) in the

reference cuvette.[6]

4. Calculation
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The p-Anisidine value (p-AV) is calculated using the following formula, which is derived from

the AOCS Official Method Cd 18-90:

p-AV = 25 × (1.2 × As - Ab) / m

Where:

25 is the volume of the solvent used to dissolve the sample (in mL).

1.2 is a correction factor for the dilution of the sample solution with the p-anisidine reagent.

As is the absorbance of the reacted sample solution.

Ab is the absorbance of the unreacted sample solution.

m is the mass of the sample taken (in g).

Experimental Workflow Visualization
The following diagram illustrates the key steps in the determination of the p-Anisidine value.
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Sample & Reagent Preparation

Spectrophotometric Measurement

Calculation
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of Sample Solution at 350nm
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of Reacted Solution at 350nm

Click to download full resolution via product page

Caption: Workflow for p-Anisidine Value Determination.

Conclusion
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The p-Anisidine value is a fundamental parameter for assessing the quality of edible oils and

fats, specifically by quantifying secondary oxidation products. Adherence to standardized

protocols, such as those from AOCS and ISO, is crucial for obtaining accurate and reproducible

results. This information is vital for quality control in the food industry and for research in food

science and lipid chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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